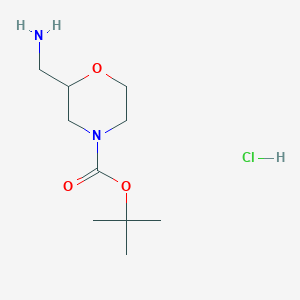![molecular formula C12H15BrClN B1378133 5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride CAS No. 1384800-79-6](/img/structure/B1378133.png)
5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride: is a synthetic organic compound characterized by a spirocyclic structure
科学的研究の応用
Chemistry
In chemistry, 5’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, 5’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a cyclopentane derivative. This step often requires a Lewis acid catalyst to facilitate the formation of the spirocyclic structure.
Bromination: The spirocyclic compound is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Hydrochloride Formation: Finally, the brominated spirocyclic compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of 5’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure may allow for specific binding interactions, enhancing its efficacy and selectivity.
類似化合物との比較
Similar Compounds
- 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride
- 5’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]-2’-one
Uniqueness
Compared to similar compounds, 5’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] hydrochloride is unique due to its specific spirocyclic structure and the presence of a bromine atom. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,1'-cyclopentane];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN.ClH/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12;/h3-4,7,14H,1-2,5-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGADPRZSDJNKSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
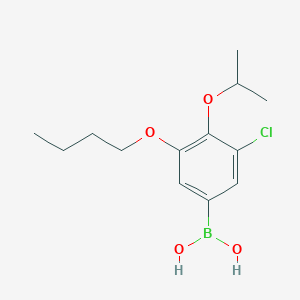
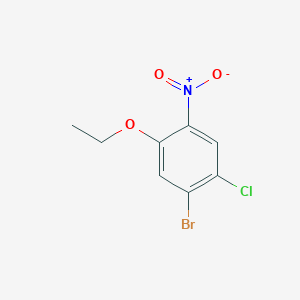
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)

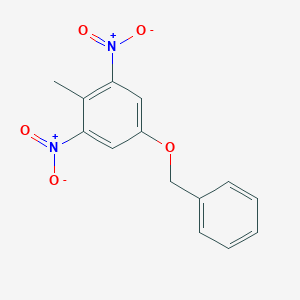
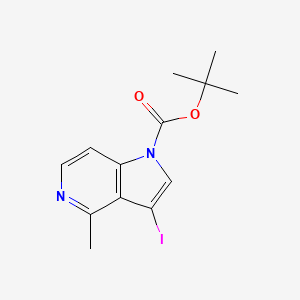
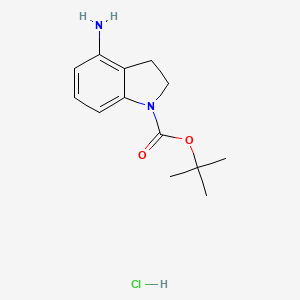
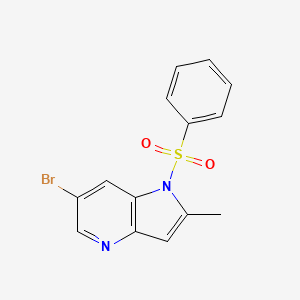
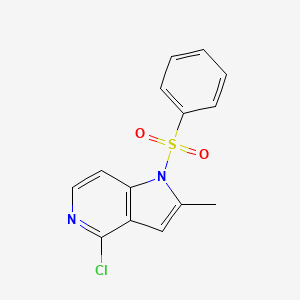
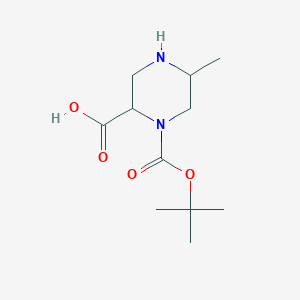

![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)
![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)
